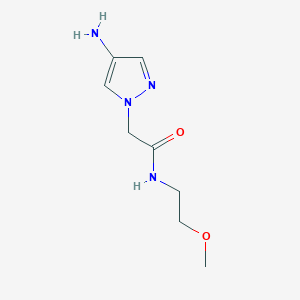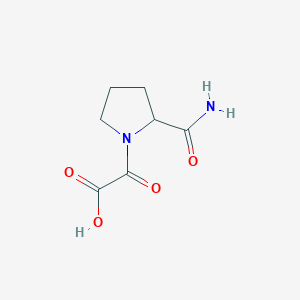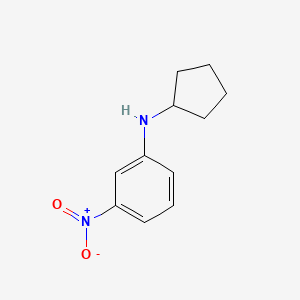
N-cyclopentyl-3-nitroaniline
Overview
Description
N-cyclopentyl-3-nitroaniline is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of this compound or similar compounds typically involves the reaction of nitroaniline with other compounds. For instance, 3-nitroanilinium nitrate was synthesized from 3-nitroaniline and nitric acid . Another example is the synthesis of N-Benzyl-3-nitroaniline through an aqueous solution using a low-temperature solution growth technique .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method with a 6–311++G (d,p) basis set . These techniques can help determine the geometrical parameters of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, thermal stability can be analyzed with TGA/DTA . The lower cut-off wavelength of the ultra violet-visible absorption and emission spectrum can also be determined .Scientific Research Applications
Near-Infrared Fluorescence-Enhanced Probe for In Vivo Nitroreductase Imaging
Research has developed near-infrared (NIR) cyanine dyes with fluorescence reporting structures decorated with different nitro aromatic groups for the rapid detection of nitroreductase (NTR). NTR is overexpressed in hypoxic tumors, making its detection crucial for cancer diagnosis and treatment monitoring. A specific para-nitro benzoate group modified cyanine probe (Cy7-1) has shown to serve as a rapid NIR fluorescence-enhanced probe for monitoring and bioimaging of NTR, potentially useful for tumor hypoxia diagnosis (Li et al., 2015).
Ratiometric Fluorescent Probe for Cysteine Detection Over Glutathione Indicating Mitochondrial Oxidative Stress
Another study introduces a near-infrared (NIR) ratiometric fluorescent probe, Cy-NB, for the selective detection of cysteine (Cys) over glutathione (GSH) in mitochondria, indicating oxidative stress. This probe, based on heptamethine cyanine dye and p-nitrobenzoyl as the fluorescent modulator, detects Cys with high sensitivity and selectivity, demonstrating its potential for clinical applications in monitoring mitochondrial Cys as an oxidative stress biomarker (Yin et al., 2015).
Nitroreductase Detection and Hypoxia Tumor In Vivo Imaging
Further advancements have been made in developing an ideal probe with NIR excitation and emission for NTR detection and imaging. A NIR frequency upconversion luminescence (FUCL) probe (Cy7-NO2) decorated with an aromatic nitro group has been reported for its fast and selective response to NTR, facilitating FUCL bioimaging of NTR in living cells and mice. This represents a novel method for biodetection and bioimaging of NTR both in vitro and in vivo (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-3-6-10(8-11)12-9-4-1-2-5-9/h3,6-9,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNDVNQMDINGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



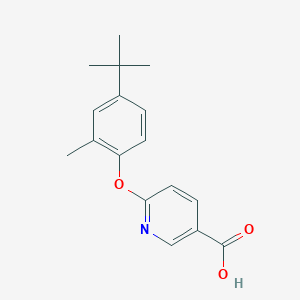
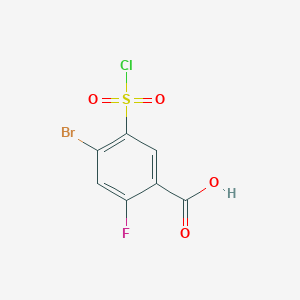
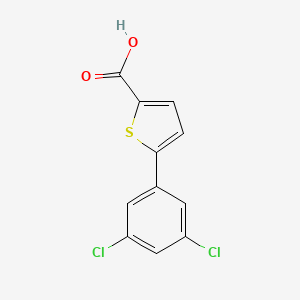
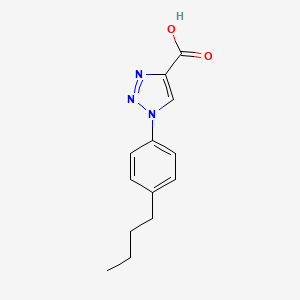
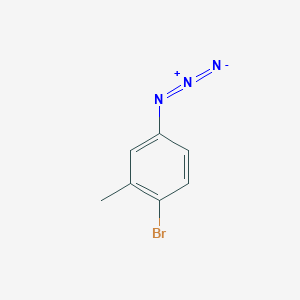

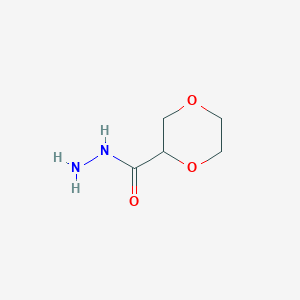
![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)



